1-Methyl-5-(tributylstannyl)-1H-pyrazole finds application as a versatile organotin reagent in organic synthesis, particularly in Stille coupling reactions. These reactions involve the creation of carbon-carbon bonds between two sp2-hybridized carbon atoms. 1-Methyl-5-(tributylstannyl)-1H-pyrazole acts as the nucleophile, donating a tributyltin group to the electrophilic partner in the reaction. This allows for the introduction of the pyrazole moiety into various organic molecules. For instance, research has utilized 1-Methyl-5-(tributylstannyl)-1H-pyrazole in the synthesis of novel pyrazole-based heterocycles with potential biological activities [].
The pyrazole ring system is a prevalent core structure found in numerous bioactive molecules. 1-Methyl-5-(tributylstannyl)-1H-pyrazole serves as a valuable building block for the synthesis of pyrazole-containing drug candidates. By incorporating this compound into various reaction schemes, researchers can explore the structure-activity relationship (SAR) of potential drugs. Studies have employed 1-Methyl-5-(tributylstannyl)-1H-pyrazole in the synthesis of pyrazole derivatives exhibiting anticonvulsant and anti-inflammatory properties [, ].
1-Methyl-5-(tributylstannyl)-1H-pyrazole is an organometallic compound characterized by the presence of a pyrazole ring substituted with a methyl group and a tributylstannyl group. The chemical formula for this compound is C${15}$H${24}$N$_{2}$Sn, and it features a five-membered heterocyclic structure that is commonly utilized in various
While specific biological activities of 1-Methyl-5-(tributylstannyl)-1H-pyrazole are not extensively documented, compounds containing pyrazole rings have been studied for various pharmacological properties. Pyrazoles are often investigated for their potential as anti-inflammatory, analgesic, and antitumor agents. The presence of the tributylstannyl group may also influence the biological activity by altering solubility and reactivity.
Several methods have been developed for synthesizing 1-Methyl-5-(tributylstannyl)-1H-pyrazole:
This compound finds applications primarily in organic synthesis and medicinal chemistry. Its ability to act as a nucleophile makes it suitable for constructing complex organic molecules. Furthermore, due to its unique structure, it may serve as a building block in the development of new pharmaceuticals.
1-Methyl-5-(tributylstannyl)-1H-pyrazole shares structural characteristics with several other compounds. Below is a comparison highlighting its uniqueness:
The most widely employed synthesis involves sequential lithiation and stannylation of 1-methylpyrazole derivatives. Using 4-bromo-1-methylpyrazole as the starting material, n-butyllithium (n-BuLi) at −20°C to −10°C generates a lithiated intermediate at the 5-position, which reacts with tributyltin chloride (Bu₃SnCl) to yield the target compound. This method typically achieves yields of 36.9% under optimized conditions.
Key steps:
Lithium diisopropylamide (LDA) enables directed deprotonation of 1-methylpyrazole at −78°C, favoring 5-position functionalization. This approach achieves higher regioselectivity (92:8 N1/N2 ratio) compared to n-BuLi, albeit with marginally lower yields (28.4%).
Advantages:
Acute Toxic;Irritant;Health Hazard;Environmental Hazard